molecular formula C26H29N3O2 B5883475 N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine

N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine

Cat. No.: B5883475
M. Wt: 415.5 g/mol
InChI Key: HIMSQKIUNQPUNZ-NHFJDJAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzhydryl group attached to the piperazine ring and a dimethoxyphenyl group linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form the benzhydryl-piperazine intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2,5-dimethoxybenzaldehyde under basic conditions to form the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]amine
  • **N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3,5-dimethoxyphenyl)methylidene]amine
  • **N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,6-dimethoxyphenyl)methylidene]amine

Uniqueness

N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-30-24-13-14-25(31-2)23(19-24)20-27-29-17-15-28(16-18-29)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,26H,15-18H2,1-2H3/b27-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMSQKIUNQPUNZ-NHFJDJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.